molecular formula C28H24FO2P B14915870 Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate

Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate

Cat. No.: B14915870
M. Wt: 442.5 g/mol
InChI Key: FYKUKJDEGWWCLE-UHFFFAOYSA-N
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Description

Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a complex structure with a biphenyl core, a phosphanyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of the Phosphanyl Group: The diphenylphosphanyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves esterification to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis for various organic transformations.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various catalytic cycles. The molecular targets and pathways involved include coordination to transition metals and participation in oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-fluoro-[1,1’-biphenyl]-2-yl)propanoate: Lacks the phosphanyl group.

    Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the fluoro substituent.

    Methyl 3-(2’-(diphenylphosphanyl)-4-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro substituent instead of fluoro.

Uniqueness

The presence of both the diphenylphosphanyl group and the fluoro substituent in Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate makes it unique. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C28H24FO2P

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 3-[2-(2-diphenylphosphanylphenyl)-5-fluorophenyl]propanoate

InChI

InChI=1S/C28H24FO2P/c1-31-28(30)19-16-21-20-22(29)17-18-25(21)26-14-8-9-15-27(26)32(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,17-18,20H,16,19H2,1H3

InChI Key

FYKUKJDEGWWCLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)F)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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